N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C11H18N4OS |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H18N4OS/c1-11(2,3)13-9(16)8-4-5-15(6-8)10-14-12-7-17-10/h7-8H,4-6H2,1-3H3,(H,13,16) |
InChI Key |
DAHJLJOZNPRTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NN=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of tert-butylamine with a suitable thiadiazole precursor. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with tert-butyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an antimicrobial and anticancer agent.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties, such as conducting polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to exert its effects by binding to and inhibiting the activity of key enzymes or receptors involved in bacterial or cancer cell growth. For example, it may inhibit DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives with antimicrobial and anticancer activities.
Tebuthiuron: A herbicide used to control unwanted vegetation, which also contains a thiadiazole ring.
These compounds share the thiadiazole core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
